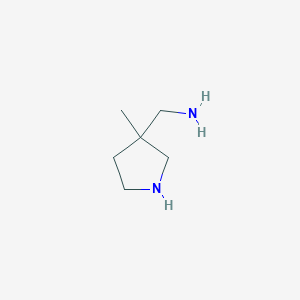

(3-Methylpyrrolidin-3-YL)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-methylpyrrolidin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6(4-7)2-3-8-5-6/h8H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRDXQSALZYCME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Pyrrolidine Based Amines in Contemporary Organic Synthesis Research

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in chemical science, particularly in drug discovery and organic synthesis. mdpi.com It is one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). mdpi.com The structure's significance is enhanced by the sp3-hybridization of its carbon atoms, which allows for a non-planar, three-dimensional shape that can effectively explore pharmacophore space. mdpi.com

Pyrrolidine and its derivatives are widely utilized as organocatalysts, ligands for transition metals, and as effective controllers of stereochemistry in asymmetric synthesis. mdpi.com The secondary amine within the pyrrolidine ring is a key functional group, capable of forming structurally defined enamines by reacting with enolizable carbonyl compounds, a foundational step in many organocatalytic transformations. ambeed.com Furthermore, the pyrrolidine nitrogen is a privileged site for substitution, allowing for the facile introduction of diverse functional groups to modulate a molecule's properties. mdpi.com Researchers have developed numerous synthetic methods to create substituted chiral pyrrolidines, recognizing them as crucial structural motifs in a vast array of biologically active natural and synthetic compounds. ambeed.com

Strategic Significance of Chiral Amines As Advanced Synthetic Intermediates

Chiral amines are indispensable tools in modern asymmetric synthesis, serving a dual role as both valuable building blocks and potent catalysts. google.comchemicalregister.com Their prevalence is notable, with estimates suggesting that 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment. chemicalregister.com This widespread presence in drugs, natural products, and agrochemicals has driven significant advancements in methods for their enantioselective synthesis. chemicalregister.comaksci.com

The strategic importance of chiral amines lies in their ability to impart stereochemical control during a reaction. They are frequently used as chiral auxiliaries, chiral bases in enantioselective reactions, or as resolving agents to separate racemic mixtures of acids. google.comchemicalregister.com In the realm of catalysis, chiral amines can function as organocatalysts themselves or as ligands for metal-based catalysts, enabling a broad range of asymmetric transformations that yield optically enriched products with high selectivity. chembuyersguide.com The development of catalytic asymmetric hydrogenation of imines, for example, stands as a direct and efficient pathway to valuable α-chiral amines and has been implemented on an industrial scale. chemicalregister.com As synthetic chemistry evolves, the demand for efficient and highly selective methods to produce chiral amines continues to grow, reflecting their central role in the creation of complex and functionally sophisticated molecules. aksci.com

Current Research Trajectories for 3 Methylpyrrolidin 3 Yl Methanamine Within Chemical Science

Classical and Modern Synthetic Routes to the Pyrrolidine (B122466) Core

The synthesis of the pyrrolidine ring is a cornerstone of many chemical preparations. Both classical and modern methods are utilized to efficiently construct this heterocyclic system.

Cyclization Reactions for the N-Methylpyrrolidine Moiety Formation

The formation of the N-methylpyrrolidine moiety, a key structural feature, is often achieved through cyclization reactions. These methods involve the formation of the five-membered ring from acyclic precursors.

A prevalent method for synthesizing the N-methylpyrrolidine ring is the reaction of a 1,4-dihaloalkane, such as 1,4-dichlorobutane (B89584), with methylamine (B109427). This reaction is typically facilitated by a catalyst to enhance efficiency and yield.

One patented method describes the synthesis of N-methylpyrrolidine using 1,4-dichlorobutane and an aqueous solution of methylamine in the presence of potassium iodide as a catalyst. google.com This process is carried out in an ether solvent, like diglyme (B29089) or anisole, which has a high boiling point and can form hydrogen bonds with methylamine, thereby increasing its solubility in the reaction system. google.com The reaction proceeds to form N-methylpyrrolidine, which can then be isolated through distillation after adjusting the pH of the reaction mixture. google.com

A variation on this theme involves the electroreductive cyclization of an imine with a terminal dihaloalkane, such as 1,4-dibromobutane. nih.gov This method, which can be performed in a flow microreactor, provides good yields of the corresponding pyrrolidine derivatives and represents a greener, more efficient alternative to some traditional batch-type reactions. nih.gov

Below is a table summarizing the reaction conditions for the catalytic cyclization of 1,4-dichlorobutane with methylamine as described in the patent literature.

| Reactants | Catalyst | Solvent | Key Process Steps | Ref |

| 1,4-Dichlorobutane, Methylamine (aq. solution) | Potassium Iodide | Ether solvent (e.g., diglyme, anisole) | 1. Reaction in ether solvent. 2. pH adjustment to 12-13 with alkali. 3. Distillation to isolate N-methylpyrrolidine. | google.com |

Beyond the use of dihaloalkanes, a diverse array of ring-closing strategies has been developed for pyrrolidine synthesis. These modern methods offer access to a wide range of substituted pyrrolidines under various reaction conditions. organic-chemistry.org

Ruthenium and iridium complexes have been shown to catalyze the N-heterocyclization of primary amines with diols to furnish five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.org Another approach is the reductive cyclization of N- and O-tethered 1,6-enynes, which can be catalyzed by iron complexes to give pyrrolidine and tetrahydrofuran (B95107) derivatives. organic-chemistry.org

Palladium-catalyzed reactions are also prominent. A novel and efficient palladium-catalyzed cyclization amination of propargylamines and 1,3-dienes has been reported to yield a series of chloromethylene pyrrolidines with high efficiency and selectivity. researchgate.net Additionally, rhodium-catalyzed [4 + 1] cycloaddition of 3-methyleneazetidines with diazo compounds offers a mild and chemoselective route to 4-methyleneproline (B1208900) derivatives, which are valuable pyrrolidine structures. organic-chemistry.org

Reductive Amination Pathways for Methanamine Moiety Introduction

The introduction of the methanamine moiety (-CH2NH2) at the 3-position of the pyrrolidine ring is a critical step in the synthesis of the target molecule. While direct documentation for this specific transformation on the 3-methylpyrrolidine (B1584470) core is sparse, the pathway can be inferred from established organic synthesis principles. A logical precursor would be a 3-cyano-3-methylpyrrolidine or a 3-formyl-3-methylpyrrolidine derivative.

The reduction of the nitrile group (-CN) to a primary amine (-CH2NH2) is a standard transformation that can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Alternatively, the methanamine group can be introduced via reductive amination. masterorganicchemistry.compearson.com This two-step process would involve the reaction of a 3-formyl-3-methylpyrrolidine with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the desired primary amine. youtube.com A variety of reducing agents are suitable for this transformation, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comorganic-chemistry.org The choice of reducing agent can be crucial; for instance, NaBH3CN is known for its ability to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

N-Alkylation and Amidation Reactions for Derivatization

Derivatization of the pyrrolidine ring nitrogen or the primary amine of the methanamine side chain through N-alkylation and amidation reactions allows for the synthesis of a wide array of structural analogues.

N-alkylation of the pyrrolidine nitrogen is a common strategy to introduce various substituents. This can be achieved by reacting the pyrrolidine with alkylating agents like alkyl halides or dimethyl sulfate. researchgate.net The reaction is typically carried out in the presence of a base, such as potassium carbonate (K2CO3) or triethylamine, in a suitable solvent like acetone (B3395972) or DMF. researchgate.net For less reactive alkyl halides, stronger bases like sodium hydride (NaH) may be employed. researchgate.net For example, tert-butyl pyrrolidin-3-ylcarbamate has been successfully N-alkylated with bromoethane (B45996) and 1-bromopropane (B46711) in acetonitrile (B52724) using DIEA (N,N-Diisopropylethylamine) as the base. rsc.org

Amidation, the reaction of the amine with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride), is another key derivatization method. This reaction can be applied to either the secondary nitrogen of the pyrrolidine ring or the primary nitrogen of the methanamine group to form the corresponding amide, introducing a wide range of functional groups.

The table below details examples of N-alkylation on a pyrrolidine derivative.

| Substrate | Alkylating Agent | Base | Solvent | Product | Yield | Ref |

| tert-Butyl pyrrolidin-3-ylcarbamate | Bromoethane | DIEA | Acetonitrile | tert-Butyl (1-ethylpyrrolidin-3-yl)carbamate | 80% | rsc.org |

| tert-Butyl pyrrolidin-3-ylcarbamate | 1-Bromopropane | DIEA | Acetonitrile | tert-Butyl (1-propylpyrrolidin-3-yl)carbamate | 81% | rsc.org |

Strategies for Enantiopure this compound Synthesis

The presence of a stereocenter at the C3 position of this compound necessitates stereocontrolled synthetic strategies to obtain enantiomerically pure forms of the compound.

One effective approach involves starting with enantiopure precursors. For instance, the enantioselective synthesis of related chiral 3-substituted pyrrolidine derivatives has been achieved starting from commercially available chiral materials like (R)- and S-isomers of N-Boc-2-aminopropanol-1. nih.gov This strategy ensures that the desired stereochemistry is incorporated from the beginning of the synthetic sequence.

Asymmetric catalysis is another powerful tool. The synthesis of new pyrrolidine-based organocatalysts has been accomplished starting from chiral imines derived from (R)-glyceraldehyde acetonide. beilstein-journals.org Diastereoselective allylation followed by a ring-closing sequence yields chiral pyrrolidines. These compounds have been shown to be effective organocatalysts in asymmetric Michael additions, achieving high enantioselectivities. beilstein-journals.org This highlights how asymmetric reactions can be employed to construct the chiral pyrrolidine core.

A practical and stereoselective process for a related structure, N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, demonstrates the power of combining asymmetric reactions. nih.gov Key steps in this synthesis include an asymmetric Michael addition to set one stereocenter, followed by a stereoselective alkylation to establish the second. nih.gov Such multi-step, stereocontrolled sequences are crucial for the synthesis of complex chiral molecules. Furthermore, the development of bifunctional organocatalysts, such as those incorporating a prolinamide structure, has been instrumental in promoting asymmetric aldol (B89426) reactions to generate chiral building blocks that can lead to enantiopure pyrrolidine derivatives. nih.gov

Asymmetric Synthesis Approaches for Enantioselective Preparation

The enantioselective synthesis of pyrrolidine derivatives is of paramount importance for the development of chiral drugs and catalysts. mappingignorance.orgmdpi.comrsc.org Several strategies have been developed to control the stereochemistry at the C3 position of the pyrrolidine ring, leading to the desired enantiomer of this compound.

One of the most powerful methods for the asymmetric synthesis of substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides . mappingignorance.org This approach allows for the creation of multiple stereocenters in a single, atom-economical step. The use of chiral catalysts, often based on copper(I) or silver(I) complexes, can direct the cycloaddition to proceed with high enantioselectivity, yielding highly enantioenriched pyrrolidines. mappingignorance.org The stereochemical outcome of the reaction is influenced by the choice of catalyst and the electronic properties of the dipolarophile. mappingignorance.org

Another key strategy is the use of organocatalysis . Chiral pyrrolidine-based organocatalysts, such as those derived from proline, have been successfully employed in various asymmetric transformations to synthesize chiral building blocks for more complex molecules. mdpi.com For instance, proline-catalyzed asymmetric α-amination of aldehydes can be a key step in the synthesis of chiral 2-aminomethyl pyrrolidines. researchgate.net

Dynamic kinetic resolution has also emerged as a powerful tool for the enantioselective synthesis of substituted pyrrolidines. nih.gov This approach allows for the conversion of a racemic starting material into a single enantiomer of the product in high yield and enantiomeric excess.

A representative example of an asymmetric synthesis is the organocatalytic Michael addition of nitroalkanes to enones, which can be used to construct the pyrrolidine ring with high enantiomeric excess. rsc.org

Table 1: Asymmetric Synthesis Approaches

| Method | Catalyst/Reagent | Key Features | Ref. |

|---|---|---|---|

| Catalytic Asymmetric 1,3-Dipolar Cycloaddition | Chiral Cu(I) or Ag(I) complexes | Atom-economical, formation of multiple stereocenters | mappingignorance.org |

| Organocatalysis | Proline derivatives | Metal-free, environmentally benign | mdpi.comresearchgate.net |

| Dynamic Kinetic Resolution | Various | High yield and enantiomeric excess from racemic starting materials | nih.gov |

Diastereoselective Synthetic Pathways

In addition to controlling enantioselectivity, the diastereoselective synthesis of polysubstituted pyrrolidines is crucial for accessing specific isomers with defined relative stereochemistry. Various methods have been developed to achieve high diastereoselectivity in the formation of the pyrrolidine ring.

A notable method involves the intramolecular aminooxygenation of alkenes promoted by copper(II). This reaction has been shown to be highly diastereoselective in the synthesis of 2,5-disubstituted pyrrolidines. nih.gov The stereochemical outcome is dependent on the position of substituents on the alkene chain, with α-substituted 4-pentenyl sulfonamides favoring the formation of cis-2,5-pyrrolidines and γ-substituted substrates favoring trans-2,3-pyrrolidine adducts. nih.gov

Another approach utilizes a Mannich reaction followed by a diastereoselective hydroamination . A chiral silane (B1218182) Lewis acid can promote an enantioselective Mannich reaction to create a key intermediate, which then undergoes a thermal hydroamination to form highly substituted pyrrolidines with excellent diastereoselectivity. nih.gov

The addition of silyl-substituted diphenylethyllithium intermediates to chiral sulfinimines, followed by intramolecular cyclization, provides a one-pot, four-step protocol for the synthesis of N-protected pyrrolidines with high yields and excellent diastereoselectivity. nih.gov The stereochemical outcome is directed by the chiral sulfinimine.

A stereoselective synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine, a structural component of some antibacterial and antitumor agents, has been achieved through a key one-pot reduction and regioselective cyclization of an azidoditosyl derivative. elsevier.com

Table 2: Diastereoselective Synthetic Pathways

| Method | Key Reagents/Intermediates | Diastereoselectivity | Ref. |

|---|---|---|---|

| Intramolecular Aminooxygenation of Alkenes | Copper(II), TEMPO | High for cis-2,5-disubstitution | nih.gov |

| Mannich/Hydroamination Sequence | Chiral silane Lewis acid | Excellent diastereoselectivity | nih.gov |

| Addition to Chiral Sulfinimines | Silyl-substituted diphenylethyllithium | Excellent diastereoselectivity | nih.gov |

Resolution Techniques for Racemic Precursors

When direct asymmetric synthesis is not feasible or efficient, the resolution of racemic mixtures of pyrrolidine precursors is a common strategy to obtain enantiomerically pure compounds. This typically involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by physical methods such as crystallization.

While specific examples for the resolution of this compound precursors are not extensively detailed in the provided search results, the general principles of resolving amines are well-established. Chiral acids, such as tartaric acid derivatives, are commonly used to form diastereomeric salts with racemic amines. The differing solubilities of these salts allow for their separation. After separation, the desired enantiomer of the amine can be liberated by treatment with a base.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pyrrolidines is an area of growing importance, aiming to reduce the environmental impact of chemical processes. rsc.orgchemheterocycles.com Key aspects include the use of environmentally benign solvents, catalyst-free conditions, and atom-economical reactions.

One example is the development of a three-component domino reaction for the synthesis of pyrrolidine-fused spirooxindoles in an ethanol-water mixture at room temperature, without the need for a catalyst. rsc.org This method offers high yields and avoids the use of toxic solvents and column chromatography. rsc.org

The use of multicomponent reactions in eco-friendly solvents like ethanol (B145695) is another green approach. These reactions are often one-pot procedures that are simple to perform and use readily available, low-cost starting materials. The development of cleaner synthesis routes that minimize raw material usage and reduce hazardous waste is a key goal. chemheterocycles.com

Solvent-free conditions are also being explored. For instance, asymmetric aldol reactions catalyzed by pyrrolidine-based organocatalysts have been successfully carried out under solvent-free conditions, adhering to green chemistry principles. mdpi.com

Table 3: Green Chemistry Approaches in Pyrrolidine Synthesis

| Principle | Approach | Advantages | Ref. |

|---|---|---|---|

| Benign Solvents | Use of EtOH/H2O mixtures | Reduced toxicity, improved safety | rsc.org |

| Catalyst-Free Reactions | Domino reactions at room temperature | Simplified procedure, reduced waste | rsc.org |

| Multicomponent Reactions | One-pot synthesis in ethanol | High atom economy, operational simplicity |

Optimization of Reaction Conditions and Yields in Scalable Preparations

The transition from laboratory-scale synthesis to large-scale industrial production requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound and its analogues, several factors need to be considered.

Optimizing catalyst loading is crucial. In organocatalytic reactions, for example, minimizing the amount of catalyst while maintaining high yield and enantioselectivity is a key objective. mdpi.com The choice of solvent can also significantly impact the reaction outcome. For instance, the use of cyclopentyl methyl ether (CPME) has been shown to be advantageous in some preparations due to its high boiling point and resistance to acidic and basic conditions. mdpi.com

Careful control of reaction parameters such as temperature, pressure, and reagent stoichiometry is essential for maximizing yield and minimizing the formation of byproducts. The development of robust and reproducible synthetic protocols is the ultimate goal for any scalable preparation.

Stereoisomerism and Chirality in this compound

The molecular structure of this compound is fundamental to its role in stereochemistry. The key feature is the presence of a chiral center at the C3 position of the pyrrolidine ring. This carbon atom is bonded to four different substituents:

A methyl group (-CH₃)

An aminomethyl group (-CH₂NH₂)

The C2 carbon of the pyrrolidine ring

The C4 carbon of the pyrrolidine ring

This arrangement means the molecule is not superimposable on its mirror image, a property known as chirality. Due to this single stereocenter, this compound exists as a pair of enantiomers:

(R)-(3-Methylpyrrolidin-3-YL)methanamine

(S)-(3-Methylpyrrolidin-3-YL)methanamine

These two molecules are identical in their chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. They will rotate plane-polarized light in equal but opposite directions. The distinct spatial orientation of the substituents on the chiral enantiomers is critical for their application in asymmetric synthesis, as this defined geometry can influence the stereochemical outcome of a reaction.

Role as a Chiral Building Block in Enantioselective Transformations

A chiral building block is a pre-existing enantiomerically pure compound that is incorporated into a larger molecule during a synthesis, transferring its chirality to the new, more complex product. This compound serves this purpose in the synthesis of complex molecules, particularly in pharmaceutical development.

A specific application of this compound as a chiral building block is documented in the synthesis of pyrazolo[3,4-b]pyrazine derivatives, which function as SHP2 phosphatase inhibitors. google.com In this synthesis, this compound dihydrochloride was used as a key reagent to introduce the chiral 3-methyl-3-(aminomethyl)pyrrolidinyl moiety into the final target molecule. The amine group of the building block participates in a nucleophilic substitution reaction, attaching the entire chiral fragment to the heterocyclic core of the inhibitor.

Table 1: Application of this compound as a Chiral Building Block

| Reaction | Starting Materials | Product | Role of this compound | Reference |

|---|

Deployment as a Chiral Auxiliary in Diastereoselective Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a chemical reaction towards the formation of a specific diastereomer. After the reaction, the auxiliary is cleaved from the product. While chiral pyrrolidine derivatives are a well-established class of compounds in asymmetric synthesis, specific examples of this compound being used as a chiral auxiliary are not prominently reported in surveyed scientific literature. The utility of a compound as an auxiliary depends on its ability to effectively bias the formation of one transition state over another and its ease of removal, and its suitability for this specific role has not been extensively documented.

Catalytic Asymmetric Synthesis Utilizing this compound Derivatives

In catalytic asymmetric synthesis, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Chiral amines and their derivatives, especially those based on the pyrrolidine scaffold like proline, are among the most successful organocatalysts. These catalysts often operate by forming chiral intermediates, such as enamines or iminium ions, with the substrates.

However, despite the prevalence of pyrrolidine-based catalysts, the development and application of catalysts derived specifically from this compound are not widely documented in the peer-reviewed literature. The synthesis of an effective catalyst requires a specific combination of structural features to create a well-defined chiral environment, and research has historically focused on other pyrrolidine structures for these applications.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (R)-(3-Methylpyrrolidin-3-YL)methanamine |

| (S)-(3-Methylpyrrolidin-3-YL)methanamine |

| This compound dihydrochloride |

| 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine |

| (1-(3-(3,4-dihydroquinolin-1(2H)-yl)-1H-pyrazolo[3,4-b]pyrazin-6-yl)-4-methylpiperidin-4-yl)methanamine |

Applications in Advanced Organic Synthesis and Translational Chemical Research

Construction of Complex Heterocyclic Scaffolds

The pyrrolidine (B122466) moiety is a prevalent scaffold in numerous natural products and biologically active compounds. The strategic incorporation of (3-Methylpyrrolidin-3-YL)methanamine into more complex heterocyclic systems is a key area of its application in organic synthesis.

Integration into Polycyclic Systems

The synthesis of polycyclic nitrogen heterocycles is a significant focus in medicinal chemistry due to their presence in a wide array of bioactive natural products and synthetic drugs. nih.gov Methodologies for constructing these complex structures often involve multicomponent reactions and cascade cyclizations. nih.gov For instance, the synthesis of pyrimido[4,5-b]quinoline-2,4-diones and pyrroloquinoline-1,3-diones has been achieved through one-pot multicomponent reactions, highlighting the efficiency of such strategies in building polycyclic frameworks. nih.gov While direct examples of the integration of this compound into such systems are not extensively documented, its bifunctional nature, possessing both a secondary amine within the pyrrolidine ring and a primary exocyclic amine, makes it a prime candidate for participating in annulation reactions to form polycyclic structures. The primary amine can be readily transformed into various functional groups that can partake in cyclization reactions, while the pyrrolidine nitrogen can act as a nucleophile or be part of a larger ring system.

Synthesis of Pyrrolidine-Fused Compounds

The fusion of a pyrrolidine ring to other heterocyclic systems is a common strategy for generating novel chemical entities with diverse biological activities. Azomethine ylides are versatile intermediates frequently used in [3+2]-cycloaddition reactions to construct pyrrolidine-fused heterocycles with high regio- and stereoselectivity. researchgate.net Microwave-assisted synthesis has also been employed for the N-alkylation of pyrrolidine-fused chlorins, demonstrating a straightforward method to introduce functional groups. nih.gov These approaches underscore the potential of using this compound as a precursor for generating pyrrolidine-fused systems. The primary amine of the compound could be elaborated into a suitable dipolarophile or a component for a cycloaddition reaction, leading to the formation of a new fused ring.

Incorporation into Quinolone and Fluoroquinolone Frameworks for Structural Modification

Quinolones and fluoroquinolones are a major class of synthetic antibacterial agents. nih.govmdpi.com A common strategy to enhance their antibacterial spectrum and properties involves chemical modification at various positions of the quinolone core. nih.govmdpi.com The substitution of a piperazine (B1678402) or pyrrolidinyl moiety at the C-7 position is a well-established modification that often leads to improved antibacterial activity. nih.gov The this compound moiety can be envisioned as a substituent for such modifications. Its primary amine could be used to attach the pyrrolidine ring to the quinolone scaffold, potentially through a linker, offering a novel 3-dimensional aspect to the resulting conjugate. Such modifications aim to overcome bacterial resistance and enhance the pharmacological profile of these important antibiotics. nih.gov

Contribution to Fragment-Based Drug Discovery Methodologies

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. nih.govnih.gov This approach relies on screening small, low-molecular-weight compounds (fragments) that can be grown or combined to generate more potent and selective drug candidates. A key aspect of modern FBDD is the emphasis on three-dimensional (3D) molecular shape, as it can lead to improved binding affinity and better physicochemical properties. nih.govdtu.dkchemrxiv.orgsynthical.com

This compound, with its sp3-rich scaffold and defined stereochemistry, is an ideal candidate for inclusion in fragment libraries. Its 3D structure provides access to a region of chemical space that is often underexplored by traditional, more planar fragment collections. nih.gov The pyrrolidine ring serves as a rigid scaffold, while the methyl and aminomethyl groups provide vectors for synthetic elaboration, allowing for the systematic exploration of the binding pocket of a target protein. nih.gov The use of such 3D fragments can lead to the development of novel inhibitors with improved properties. nih.gov

Development of Ligands and Probes for Biological Research

The unique structural and functional characteristics of this compound make it a valuable starting point for the synthesis of ligands and probes to study biological systems.

Synthesis of Receptor Antagonists and Agonists

The pyrrolidine scaffold is a key feature in many compounds that interact with various receptors in the central nervous system. For example, derivatives of pyrrolidine have been instrumental in the development of potent and selective antagonists for the histamine (B1213489) H3 receptor (H3R). nih.govnih.govmdpi.com These antagonists are of interest for the treatment of cognitive disorders. nih.gov Similarly, substituted pyrrolidines have been incorporated into the structure of potent kappa-opioid receptor (KOR) agonists, which are being investigated for their analgesic properties. nih.gov

The synthesis of these receptor modulators often involves the derivatization of a core pyrrolidine structure. This compound provides a versatile platform for such syntheses. The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents, allowing for the fine-tuning of the pharmacological activity and selectivity of the resulting compounds.

| Receptor Target | Compound Class | Potential Application | Reference |

| Histamine H3 Receptor | Pyrrolidin-3-yl-N-methylbenzamides | Cognitive Disorders | nih.gov |

| Kappa-Opioid Receptor | 3-Substituted Pyrrolidine Analogs | Analgesia | nih.gov |

Application in Targeted Protein Degradation Strategies

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that harnesses the cell's natural protein disposal machinery to eliminate disease-causing proteins. A key technology in this area is the use of proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.

While extensive research has focused on various linkers and E3 ligase-binding moieties, the specific incorporation of this compound into PROTAC design is not yet a widely documented strategy in peer-reviewed literature. However, the structural features of this compound suggest its potential as a novel building block in the construction of PROTAC linkers. The pyrrolidine core offers a degree of rigidity, while the primary amine provides a reactive handle for covalent attachment to either the target protein ligand or the E3 ligase ligand.

A patent for pyrazolo[3,4-b]pyrazine derivatives as SHP2 phosphatase inhibitors mentions the use of this compound dihydrochloride (B599025) as a reactant in the synthesis of a more complex molecule. google.com While this patent describes the potential for these final compounds to be incorporated into PROTACs, it does not detail the direct use of this compound as a core component of a PROTAC linker itself. google.com The synthesis described in the patent utilizes the amine functionality of the molecule for further chemical elaboration, highlighting its utility as a synthetic intermediate. google.com

Future research may explore the development of PROTACs where the this compound scaffold is a central component of the linker, potentially influencing the molecule's solubility, cell permeability, and the spatial orientation of the two binding ligands. The chirality of the compound could also play a crucial role in the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Development of Organocatalytic Systems Derived from this compound

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. Chiral pyrrolidine derivatives, most notably proline and its analogues, are among the most successful classes of organocatalysts. nih.gov They typically operate by forming transient iminium or enamine intermediates with carbonyl compounds, enabling highly stereoselective bond formations. nih.gov

The investigation of this compound as a direct organocatalyst or as a scaffold for the development of new catalytic systems is an area of nascent exploration. The presence of two primary amine groups offers multiple sites for functionalization, allowing for the synthesis of a diverse range of catalyst derivatives. For instance, one amine could be used to attach a hydrogen-bond donor or a bulky steric group to influence the stereochemical outcome of a reaction, while the other amine could participate directly in the catalytic cycle.

The inherent chirality of this compound makes it an attractive candidate for asymmetric catalysis. Research into pyrrolidine-based organocatalysts has demonstrated that the stereochemistry of the pyrrolidine ring is critical for inducing high levels of enantioselectivity. nih.govgoogle.com By modifying the amine groups of this compound with various functionalities, it may be possible to create novel catalysts for a range of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and Mannich reactions.

Structural Elucidation and Conformational Analysis of 3 Methylpyrrolidin 3 Yl Methanamine

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in (3-Methylpyrrolidin-3-YL)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts, signal multiplicities (splitting patterns), and integration values provide a wealth of structural information. For instance, the protons of the methyl group would appear as a singlet, while the protons on the pyrrolidine (B122466) ring and the aminomethyl group would show more complex splitting patterns due to spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. Each carbon atom in this compound, including the methyl, aminomethyl, and the four distinct pyrrolidine ring carbons, would give rise to a separate signal. The chemical shifts of these signals are indicative of the type of carbon (e.g., aliphatic, attached to a nitrogen atom).

Expected ¹H and ¹³C NMR Data:

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | ~1.1-1.3 (singlet) | ~25-30 |

| Pyrrolidine CH₂ | ~1.5-3.5 (multiplets) | ~35-60 |

| Pyrrolidine CH | Not Applicable | Not Applicable |

| Aminomethyl (CH₂NH₂) | ~2.5-3.0 (singlet or multiplet) | ~45-55 |

| NH/NH₂ | Variable (broad singlet) | Not Applicable |

This table is for illustrative purposes and shows expected chemical shift ranges.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed for the definitive assignment of all proton and carbon signals by establishing proton-proton and proton-carbon correlations, respectively.

High-Resolution Mass Spectrometry (HRMS) and Tandem MS for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound, which allows for the unambiguous determination of its elemental composition. For a molecule with the chemical formula C₆H₁₄N₂, the expected monoisotopic mass would be approximately 114.1157 g/mol .

Tandem Mass Spectrometry (MS/MS) provides further structural information through the analysis of fragmentation patterns. The molecule is ionized and then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would involve the loss of the aminomethyl group, cleavage of the pyrrolidine ring, and loss of the methyl group.

Expected Fragmentation Data from Mass Spectrometry:

| m/z of Fragment Ion | Possible Fragment Structure/Loss |

| 114 | [M]⁺ (Molecular Ion) |

| 99 | [M - CH₃]⁺ (Loss of methyl group) |

| 84 | [M - CH₂NH₂]⁺ (Loss of aminomethyl group) |

| Various smaller fragments | Cleavage of the pyrrolidine ring |

This table illustrates potential fragmentation patterns and is not based on specific experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the primary amine (NH₂) and secondary amine (NH) groups, as well as C-H and C-N bonds.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Primary Amine) | Symmetric & Asymmetric Stretching | 3300-3500 (two bands) |

| N-H (Secondary Amine) | Stretching | 3300-3500 (one band) |

| N-H | Bending | 1590-1650 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C-N | Stretching | 1020-1250 |

This table presents typical IR absorption ranges for the functional groups present.

Chromatographic Methodologies for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or impurities.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of chemical compounds. For this compound, which is a basic compound, reversed-phase HPLC with a C18 column is a common choice. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution.

For the separation of the enantiomers of this compound, which possesses a chiral center at the 3-position of the pyrrolidine ring, chiral HPLC is necessary. This involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers.

Illustrative HPLC Method Parameters:

| Parameter | Value |

| Column | C18 (for achiral analysis) or Chiral Stationary Phase (for chiral analysis) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry (LC-MS) |

| Injection Volume | 10 µL |

This table provides an example of typical HPLC conditions and is not based on a specific published method for this compound.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. UPLC is particularly advantageous for the analysis of complex mixtures and for high-throughput screening. A UPLC method for this compound would be developed based on similar principles to an HPLC method but with optimized parameters to take advantage of the smaller particle size columns and higher operating pressures. This would allow for a more rapid and efficient assessment of purity and the separation of any closely related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation and identification of components within a mixture. For a non-volatile compound like this compound, derivatization is a necessary prerequisite to increase its volatility for GC analysis. This process involves chemically modifying the molecule to produce a more volatile analogue.

Derivatization Strategies:

The primary and secondary amine functionalities in this compound are the primary sites for derivatization. Common derivatizing agents for amines include:

Silylating agents: Such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replace active hydrogens on the amine groups with trimethylsilyl (B98337) (TMS) groups.

Acylating agents: Including trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), which introduce acyl groups.

The choice of derivatizing agent depends on factors such as reaction efficiency, stability of the derivative, and the desired fragmentation pattern in the mass spectrometer.

GC-MS Analysis:

Once derivatized, the sample is injected into the gas chromatograph. The volatile derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer.

The mass spectrometer ionizes the derivatized molecules, causing them to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. By analyzing the fragmentation pattern, the structure of the original molecule can be deduced.

Hypothetical GC-MS Data for a TMS-Derivatized this compound:

The following table illustrates the kind of data that would be expected from a GC-MS analysis of a di-TMS derivative of this compound.

| Parameter | Expected Observation | Interpretation |

| Retention Time (min) | Dependent on column and conditions | A specific retention time would be characteristic of the derivatized compound under defined analytical conditions. |

| Molecular Ion (M+) Peak (m/z) | 258 | Corresponds to the molecular weight of the di-TMS derivative of this compound. |

| Key Fragment Ions (m/z) | 243, 156, 100, 73 | These fragments would arise from characteristic cleavages of the parent ion, such as the loss of a methyl group (CH3), or cleavage of the pyrrolidine ring, providing structural confirmation. |

This data is illustrative and would require experimental verification.

Crystallographic Analysis for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state, providing unequivocal evidence of bond lengths, bond angles, and the absolute configuration of chiral centers.

To perform this analysis, a high-quality single crystal of this compound or a suitable salt (e.g., hydrochloride salt) must be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern.

By analyzing the intensities and positions of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. This map is then interpreted to determine the positions of all atoms in the crystal lattice.

Expected Insights from Crystallographic Analysis:

Absolute Configuration: For a chiral molecule like this compound, X-ray crystallography can definitively determine the R or S configuration of the chiral center at the 3-position of the pyrrolidine ring.

Solid-State Conformation: The analysis reveals the preferred conformation of the molecule in the crystalline state, including the puckering of the pyrrolidine ring and the orientation of the aminomethyl substituent.

Intermolecular Interactions: The crystal structure would also show how individual molecules pack together in the solid state, highlighting any hydrogen bonding or other intermolecular forces that stabilize the crystal lattice.

Illustrative Crystallographic Data Table:

| Parameter | Hypothetical Value | Significance |

| Crystal System | Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | Provides more detailed information about the crystal's symmetry elements. |

| Unit Cell Dimensions (Å) | a = 8.5, b = 10.2, c = 12.1 | Defines the size and shape of the repeating unit of the crystal. |

| Bond Length (C3-C_methyl) (Å) | 1.53 | Provides precise measurement of the bond between the quaternary carbon and the methyl group. |

| Bond Angle (N-C3-C_aminomethyl) (°) | 110.5 | Defines the angle between the nitrogen of the ring, the chiral center, and the aminomethyl carbon. |

This data is hypothetical and would need to be determined experimentally.

Stereochemical Validation through Advanced Analytical Methods

Given that this compound possesses a chiral center, the validation of its stereochemical purity is paramount. Several advanced analytical methods can be employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a cornerstone technique for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte.

Methodology: A solution containing the racemic mixture of this compound is passed through an HPLC column packed with a CSP. Due to the differential interactions, one enantiomer will travel through the column faster than the other, resulting in their separation and elution at different retention times.

Detection: A standard HPLC detector (e.g., UV or mass spectrometer) is used to detect the separated enantiomers. The ratio of the peak areas can be used to determine the enantiomeric excess (ee) of the sample.

Chiral Capillary Electrophoresis (CE):

Chiral CE is another powerful technique for enantiomeric separation. In this method, a chiral selector is added to the background electrolyte.

Mechanism: The enantiomers of this compound will form transient diastereomeric complexes with the chiral selector. These complexes will have different electrophoretic mobilities, leading to their separation in the capillary.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents:

NMR spectroscopy can also be used to distinguish between enantiomers. The addition of a chiral shift reagent to a solution of the racemic amine can induce chemical shift differences between the corresponding protons or carbons of the two enantiomers. This allows for the quantification of the enantiomeric ratio.

Illustrative Data Table for Chiral HPLC Analysis:

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (R)-(3-Methylpyrrolidin-3-YL)methanamine | 12.5 | 50.0 |

| (S)-(3-Methylpyrrolidin-3-YL)methanamine | 14.8 | 50.0 |

This table represents an idealized separation of a racemic mixture. The actual retention times and resolution would depend on the specific chiral stationary phase and mobile phase conditions used.

Computational Chemistry Studies on 3 Methylpyrrolidin 3 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (3-Methylpyrrolidin-3-YL)methanamine, methods like Density Functional Theory (DFT) and semi-empirical methods such as PM3 would be utilized to explore its electronic structure and reactivity. mit.eduwikipedia.org

DFT calculations, using a functional such as B3LYP with a basis set like 6-31G*, would provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO). The energies of the HOMO and LUMO are crucial for predicting reactivity; a smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com These calculations would also allow for the generation of a molecular electrostatic potential (MESP) map, which visualizes the electron density distribution and helps identify electrophilic and nucleophilic sites. mdpi.com For instance, the nitrogen atoms of the pyrrolidine (B122466) ring and the primary amine would be expected to be regions of high electron density (nucleophilic), while the hydrogen atoms of the amine and methyl groups would be more electron-deficient (electrophilic).

Global reactivity descriptors, derived from the HOMO and LUMO energies, offer a quantitative measure of the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Formula | Typical Calculated Value (eV) |

|---|---|---|

| HOMO Energy | - | -6.5 |

| LUMO Energy | - | 2.0 |

| HOMO-LUMO Gap | ELUMO - EHOMO | 8.5 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 2.25 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 4.25 |

| Global Electrophilicity (ω) | χ2/(2η) | 0.59 |

Note: These are hypothetical values for illustrative purposes.

Conformational Landscape Analysis and Energy Minima Determination

The three-dimensional structure of a molecule is critical to its function. This compound has several rotatable bonds and a non-planar pyrrolidine ring, leading to a complex conformational landscape.

A systematic conformational search would be performed to identify all possible low-energy conformations. This process typically involves molecular mechanics methods to rapidly generate a large number of potential structures, followed by geometry optimization of the most promising conformers using more accurate quantum chemical methods (e.g., DFT). researchgate.net The result is a set of unique conformations corresponding to local minima on the potential energy surface. For each of these minima, the relative energy, free energy, and Boltzmann population at a given temperature can be calculated to determine the most stable and abundant conformations.

Example of Conformational Analysis Data for this compound

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|

| 1 | 0.00 | 65.2 |

| 2 | 0.85 | 20.1 |

| 3 | 1.50 | 9.7 |

Note: These are hypothetical values for illustrative purposes.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound in a given environment, such as in solution. aps.org

In an MD simulation, the motion of the molecule is simulated over time by solving Newton's equations of motion. This requires a force field, which is a set of parameters that describe the potential energy of the system. By simulating the molecule for a sufficient length of time (nanoseconds to microseconds), one can study its conformational flexibility, the interactions with solvent molecules, and the time-averaged properties of the system. For example, an MD simulation could reveal the stability of intramolecular hydrogen bonds and the characteristic motions of the pyrrolidine ring and the aminomethyl side chain.

In Silico Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry can be used to predict the most likely pathways for chemical reactions involving this compound and to gain insight into the reaction mechanisms. This is achieved by locating the transition state structures that connect reactants to products on the potential energy surface.

For a given reaction, the geometries of the reactants, products, and transition states are optimized using quantum chemical methods. The activation energy for the reaction can then be calculated as the energy difference between the reactants and the transition state. By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be identified. mdpi.com For instance, one could computationally study the N-alkylation or N-acylation of the primary amine or the pyrrolidine nitrogen to predict regioselectivity and reaction kinetics.

Computational Approaches in Ligand Design and Structure-Activity Relationships

The structural features of this compound make it an interesting scaffold for ligand design in drug discovery. Computational methods are invaluable in this process, enabling the rational design of new molecules with improved binding affinity and selectivity for a biological target.

Structure-activity relationship (SAR) studies can be performed computationally by building a library of virtual derivatives of this compound and calculating their physicochemical and structural properties. Quantitative Structure-Activity Relationship (QSAR) models can then be developed to correlate these properties with biological activity.

Furthermore, if the three-dimensional structure of a target protein is known, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its analogs. These simulations place the ligand into the binding site of the protein and score the different poses based on intermolecular interactions such as hydrogen bonds, and electrostatic and van der Waals forces. This information can guide the modification of the lead compound to enhance its binding to the target.

Future Research Directions and Emerging Paradigms

Development of Novel and More Efficient Synthetic Pathways

The synthesis of chiral α,α-disubstituted amines like (3-Methylpyrrolidin-3-YL)methanamine presents a significant challenge. umn.edu Current methods often require multiple steps and may lack efficiency. umn.edu Future research will likely focus on developing more direct and stereoselective routes.

Key areas of development include:

Asymmetric Catalysis: Exploiting transition-metal catalysis and organocatalysis to construct the chiral quaternary center with high enantioselectivity. Palladium-catalyzed processes, for instance, have proven effective for creating 3-substituted pyrrolidines and could be adapted for this specific target. researchgate.netnih.govnih.gov

Biocatalysis: Utilizing engineered enzymes, such as transaminases or amine dehydrogenases, offers a green and highly selective alternative to traditional chemical synthesis. nih.govbohrium.com These biocatalytic methods can operate under mild conditions and provide access to enantiopure chiral amines. nih.govbohrium.com

Domino and Cascade Reactions: Designing multi-component reactions where several bonds are formed in a single operation can significantly improve efficiency. For example, reactions involving active methylene (B1212753) compounds, sarcosine, and formaldehyde (B43269) have been used to create 3-substituted pyrrolidines and could be a foundation for new pathways. researchgate.net

| Synthetic Strategy | Potential Advantages | Key Challenges | Relevant Research Area |

|---|---|---|---|

| Asymmetric Metal Catalysis | High efficiency, broad substrate scope. nih.gov | Metal contamination in final product, ligand design. | Palladium-catalyzed hydroarylation. researchgate.netnih.gov |

| Organocatalysis | Metal-free, environmentally friendly, high stereocontrol. mdpi.com | Catalyst loading, reaction times, substrate scope limitations. mdpi.com | Proline-derived catalysts for asymmetric transformations. mdpi.com |

| Biocatalysis | Exceptional stereoselectivity, mild reaction conditions, sustainable. nih.govbohrium.com | Enzyme stability, limited substrate scope for wild-type enzymes. nih.gov | Engineered transaminases and amine dehydrogenases. nih.govbohrium.com |

| Domino Reactions | Step economy, reduced waste, rapid assembly of complex structures. researchgate.net | Controlling selectivity in multi-step sequences. | Three-component reactions for heterocycle synthesis. researchgate.net |

Exploration of this compound in New Catalytic Systems

The unique structural features of this compound make it an attractive candidate for applications in catalysis. The pyrrolidine (B122466) motif is a cornerstone of many successful organocatalysts and ligands for asymmetric synthesis. nih.govmdpi.com

Future research will likely investigate its role as:

A Chiral Ligand: The two nitrogen atoms can act as bidentate binding sites for transition metals, forming chiral complexes capable of catalyzing a wide range of asymmetric reactions.

An Organocatalyst Scaffold: The pyrrolidine ring, combined with the primary amine, can be functionalized to create novel catalysts for reactions like Michael additions, aldol (B89426) reactions, and Mannich reactions. nih.govmdpi.com The rigid structure imparted by the 3-methyl group could lead to enhanced stereoselectivity compared to more flexible catalysts. mdpi.com

Investigation into Uncharted Biological and Material Science Applications

The pyrrolidine ring is present in approximately 60% of FDA-approved small molecule drugs and numerous natural products, highlighting its biological relevance. researchgate.netnih.gov Derivatives of this scaffold have shown a vast array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. scbt.comchemicalbook.comnih.gov

Emerging research could focus on:

Drug Discovery: Synthesizing libraries of compounds derived from this compound to screen for novel therapeutic agents. Its structure could be valuable for targeting enzymes like dipeptidyl peptidase-IV (DPP-IV) or as a component of inhibitors for neurodegenerative diseases. researchgate.netmdpi.com

Material Science: Pyrrolidine derivatives are used in the development of advanced materials such as polymers and nanomaterials. scbt.com The diamine nature of this compound makes it a potential monomer for the synthesis of novel polyamides or as a functional component in the creation of chiral materials for separation technologies or sensing applications.

| Field | Potential Application | Rationale | Example Target/Area |

|---|---|---|---|

| Medicinal Chemistry | Novel Therapeutic Agents | Pyrrolidine is a privileged scaffold in FDA-approved drugs. nih.govresearchgate.net | Enzyme inhibitors (e.g., for diabetes, cancer), CNS-active agents. researchgate.netmdpi.com |

| Agrochemicals | New Pesticides/Herbicides | Chiral amines are common motifs in agrochemicals. nih.gov | Fungicides, insecticides with novel modes of action. |

| Material Science | Polymer Building Block | Diamine structure allows for polymerization reactions. | Synthesis of chiral polyamides or polyimides. |

| Separation Science | Chiral Stationary Phases | Enantiomerically pure scaffold can be used for chiral recognition. | High-performance liquid chromatography (HPLC) columns. |

Integration with Automated Synthesis and High-Throughput Screening Platforms

The exploration of this compound's potential can be dramatically accelerated by modern automation technologies.

Automated Synthesis: Continuous-flow reactors and robotic platforms can be used for the rapid optimization of synthetic routes and the production of derivative libraries. nih.gov This approach allows for precise control over reaction parameters, leading to improved yields and purity while minimizing manual intervention.

High-Throughput Screening (HTS): HTS techniques are essential for efficiently evaluating large numbers of catalysts or biologically active compounds. numberanalytics.com By combining automated synthesis with HTS, researchers can rapidly screen derivatives of this compound in catalytic reactions or biological assays, quickly identifying lead candidates for further development. numberanalytics.comunchainedlabs.com This synergy is crucial for accelerating the discovery of new applications. unchainedlabs.com

Computational Screening for Undiscovered Reactivities and Applications

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and reducing the time and resources spent on trial-and-error approaches.

Future research directions include:

Mechanism Elucidation: Using Density Functional Theory (DFT) and other computational methods to understand the reaction mechanisms for the synthesis of this compound and its derivatives. beilstein-journals.org This insight can help in optimizing reaction conditions and catalyst design.

Virtual Screening: Computationally screening virtual libraries of this compound derivatives against biological targets (e.g., protein binding sites) to identify potential drug candidates.

Catalyst Design: Modeling the interaction of the compound as a ligand or organocatalyst with various substrates to predict its effectiveness and stereoselectivity, thereby guiding the synthesis of the most promising catalytic systems. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-Methylpyrrolidin-3-YL)methanamine, and how are intermediates characterized?

- Answer : The compound is typically synthesized via reductive amination or alkylation of pyrrolidine precursors. Key intermediates like tert-butyl carbamates (e.g., tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate) are used to protect reactive amine groups during synthesis . Characterization involves NMR (¹H/¹³C), LC-MS, and IR spectroscopy to confirm regiochemistry and purity. For example, the tert-butyl group in intermediates shows distinct peaks at δ 1.4 ppm in ¹H NMR .

Q. How does steric hindrance from the 3-methyl group influence reactivity in substitution reactions?

- Answer : The 3-methyl group increases steric bulk, reducing nucleophilic attack at the adjacent amine. This is evident in slower reaction kinetics for alkylation compared to unsubstituted pyrrolidine derivatives. Computational studies (e.g., DFT) can quantify steric effects using parameters like percent buried volume (%Vbur) .

Q. What analytical methods are critical for distinguishing this compound from structural analogs?

- Answer : High-resolution mass spectrometry (HRMS) and X-ray crystallography resolve subtle structural differences. For instance, analogs like [(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine show distinct crystal packing due to conformational rigidity . Chiral HPLC separates enantiomers if asymmetric synthesis is employed .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in polar solvents be resolved?

- Answer : Discrepancies often arise from impurities or measurement conditions. A systematic approach includes:

- Purification : Recrystallization in ethanol/water mixtures to remove byproducts.

- Standardized assays : Use isothermal titration calorimetry (ITC) under controlled humidity .

- Computational modeling : COSMO-RS simulations predict solubility based on molecular polarity and solvent interactions .

Q. What strategies optimize enantioselective synthesis of this compound for pharmacological studies?

- Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP-Ru complexes) achieves >90% enantiomeric excess (ee). Protecting group strategies (e.g., Boc or Fmoc) prevent racemization during steps like Michael additions. Reaction monitoring via circular dichroism (CD) ensures optical purity .

Q. How do computational methods improve retrosynthetic planning for derivatives of this compound?

- Answer : AI-driven tools (e.g., Pistachio, Reaxys) analyze reaction databases to propose viable pathways. For example, retrosynthesis of tert-butyl-protected intermediates prioritizes steps with high atom economy (>75%) and minimal protecting groups . Molecular dynamics (MD) simulations predict steric clashes in transition states, guiding reagent selection .

Methodological Considerations

Q. What experimental designs mitigate decomposition during storage?

- Answer : Store under inert gas (argon) at −20°C in amber vials to prevent oxidation. Stability studies using accelerated aging (40°C/75% RH for 4 weeks) identify degradation products (e.g., N-oxides) via LC-MS .

Q. How are contradictory biological activity results reconciled across studies?

- Answer : Variability often stems from cell-line-specific permeability or assay conditions. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.